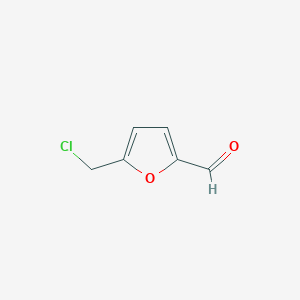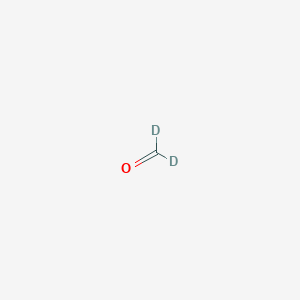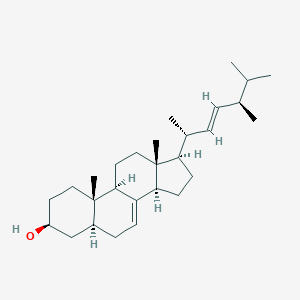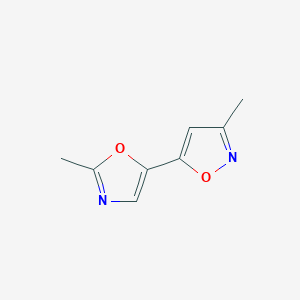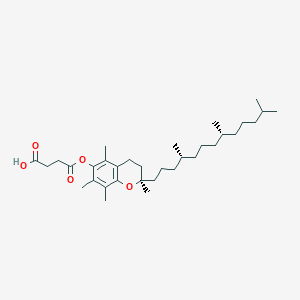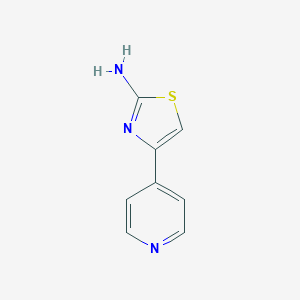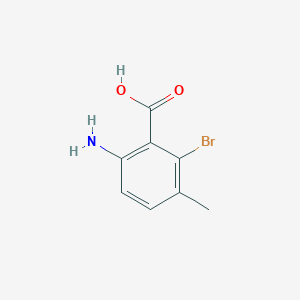![molecular formula C8H11N B124415 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole CAS No. 147329-68-8](/img/structure/B124415.png)
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole (MTHCP) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various research fields. MTHCP is a cyclic amine that contains a five-membered ring fused to a six-membered ring. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is not fully understood, but it is believed to act as a GABA receptor agonist, which may contribute to its potential therapeutic effects. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has a range of biochemical and physiological effects. The compound has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and sedative effects. 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has several advantages for use in lab experiments, including its unique chemical structure, which allows for the synthesis of complex organic molecules. The compound is also relatively stable and can be easily purified. However, one limitation of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is its low yield, which can make large-scale synthesis challenging.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole. One potential area of research is the development of new synthetic methods for the compound, which could increase its yield and make large-scale synthesis more feasible. Another area of research is the investigation of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole's potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and its biochemical and physiological effects.
In conclusion, 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various research fields. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied. Further research is needed to fully understand the compound's potential therapeutic applications and to develop new synthetic methods for the compound.
Synthesemethoden
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be synthesized through several methods, including the reaction of cyclopentadiene with acrylonitrile followed by reduction with lithium aluminum hydride. Another method involves the reaction of 2,3-dihydrofuran with vinylmagnesium bromide followed by reduction with lithium aluminum hydride. The yield of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole varies depending on the method used, with the highest yield reported to be 70%.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has been used in various scientific research applications, including as a building block in the synthesis of complex organic molecules. The compound has also been used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis. 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has been studied for its potential use in the treatment of neurological disorders, as it has been shown to have a positive effect on the central nervous system.
Eigenschaften
CAS-Nummer |
147329-68-8 |
|---|---|
Produktname |
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole |
Molekularformel |
C8H11N |
Molekulargewicht |
121.18 g/mol |
IUPAC-Name |
1-methyl-5,6-dihydro-4H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C8H11N/c1-9-6-5-7-3-2-4-8(7)9/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
HWLONZNXZKASKN-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=C1CCC2 |
Kanonische SMILES |
CN1C=CC2=C1CCC2 |
Synonyme |
Cyclopenta[b]pyrrole, 1,4,5,6-tetrahydro-1-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



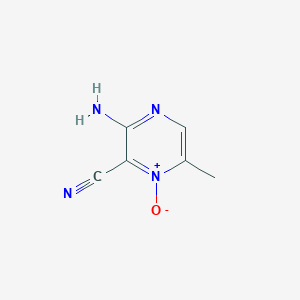
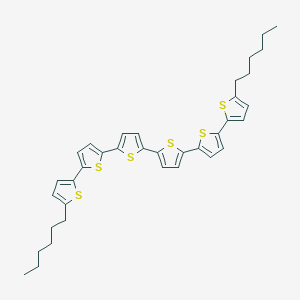
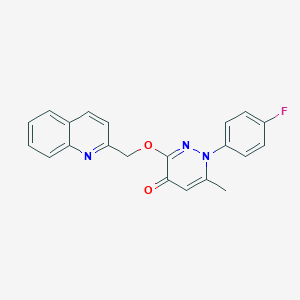
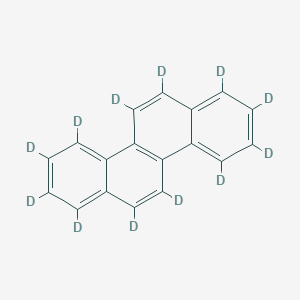

![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)
